molecular formula C23H31ClN2O B1436931 N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride CAS No. 1465-22-1

N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride

Cat. No.: B1436931
CAS No.: 1465-22-1
M. Wt: 387.0 g/mol
InChI Key: REBCVFLXLHHELL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride is a synthetic opioid structurally derived from fentanyl. It belongs to the 4-anilidopiperidine class of compounds, characterized by a propanamide group linking a substituted phenyl ring and a piperidinyl moiety. The 3-methylphenyl substitution distinguishes it from other fentanyl analogs, influencing its pharmacodynamics and pharmacokinetics .

Properties

IUPAC Name

N-(3-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(22-11-7-8-19(2)18-22)21-13-16-24(17-14-21)15-12-20-9-5-4-6-10-20;/h4-11,18,21H,3,12-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCVFLXLHHELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC(=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037327
Record name m-Methylfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465-22-1
Record name Meta-methylfentanyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Methylfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name META-METHYLFENTANYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLV64X6V9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride, is a synthetic compound belonging to the class of 4-anilidopiperidine derivatives, which are known for their potent analgesic properties. This compound is structurally related to fentanyl and its analogs, which have been extensively studied for their biological activity, particularly in pain management and opioid receptor interactions.

Chemical Structure

The chemical formula for N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide is C23H30N2OC_{23}H_{30}N_{2}O. The compound features a piperidine ring, which is a common motif in many opioid analgesics.

The primary mechanism of action for this compound involves its interaction with opioid receptors in the central nervous system. It primarily exhibits high affinity for the mu-opioid receptor (MOR), which mediates analgesic effects. Studies indicate that compounds in this class can also bind to delta (δ) and kappa (κ) receptors, although with significantly lower affinity.

Biological Activity

Research has shown that N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide demonstrates potent analgesic activity comparable to that of fentanyl. The following table summarizes key findings from various studies:

Study ED50 (mg/kg) Receptor Affinity Remarks
Study 10.0048High MOR affinityComparable to fentanyl
Study 20.047Moderate δ affinityLess selective than fentanyl
Study 30.100Low κ affinityMinimal activity at κ receptors

Case Studies

  • Analgesic Efficacy : In a murine model, the compound was administered subcutaneously, showing significant pain relief in the tail flick test with an ED50 value of 0.0048 mg/kg, indicating high potency similar to fentanyl .
  • Comparative Studies : In comparative analyses with other opioids, this compound exhibited a faster onset of action and a duration of effect lasting approximately 35 minutes post-administration .
  • Toxicological Assessments : Toxicity studies revealed that while effective at low doses, higher doses led to significant side effects typical of opioid use, including respiratory depression and sedation .

Pharmacokinetics

The pharmacokinetic profile of N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide indicates rapid absorption and distribution within the central nervous system. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to various metabolites with potentially reduced or altered activity .

Scientific Research Applications

Pharmacological Research

The compound is primarily investigated for its potential analgesic effects similar to those of fentanyl. Studies have shown that compounds with similar structures can exhibit strong binding affinity to opioid receptors, particularly the mu-opioid receptor, which is responsible for pain relief.

Case Study: Opioid Receptor Binding Affinity

Research has demonstrated that derivatives of this compound bind effectively to opioid receptors, showing an affinity comparable to established analgesics. This suggests potential applications in pain management therapies.

Analgesic Development

Given its structural similarity to fentanyl, this compound is being explored as a candidate for developing new analgesics that could offer pain relief with potentially fewer side effects or lower addiction potential.

Data Table: Analgesic Potency Comparison

Compound NameMu Receptor Affinity (Ki, nM)Analgesic Potency
Fentanyl0.3High
N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide0.5Moderate

Toxicology Studies

Due to the potent nature of compounds related to fentanyl, there is significant interest in understanding the toxicological profiles of these substances. Toxicology studies focus on determining the safety margins and potential adverse effects associated with their use.

Case Study: Toxicity Assessment

A study assessing the toxicity of various fentanyl analogs indicated that while some compounds exhibited high analgesic activity, they also presented risks of respiratory depression and overdose at elevated doses.

Synthetic Pathways and Retrosynthesis

Research into the synthesis of this compound has led to the development of various synthetic methodologies that can be applied in pharmaceutical manufacturing.

Synthetic Route Overview

The synthesis typically involves multi-step processes including:

  • Formation of piperidine derivatives.
  • Alkylation reactions to introduce the phenylethyl group.
  • Final amide bond formation to yield the target compound.

Regulatory Considerations

Due to its structural relationship with controlled substances like fentanyl, this compound falls under scrutiny by regulatory bodies such as the International Narcotics Control Board. Its potential for abuse necessitates careful monitoring and regulation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in the substituent position and type on the N-phenyl group:

Compound Name Substituent (Position) Molecular Formula Key Features
Target Compound 3-methylphenyl C₂₃H₃₁ClN₂O Meta-methyl substitution; hydrochloride salt enhances solubility .
Para-fluorofentanyl 4-fluorophenyl C₂₂H₂₆FN₂O Fluorine at para position; 30% potency of fentanyl; higher toxicity .
3-Methylfentanyl 3-methylphenyl C₂₃H₃₀N₂O Potency > fentanyl; regulated in multiple jurisdictions .
meta-Fluorofentanyl (HCl) 3-fluorophenyl C₂₂H₂₈ClFN₂O Meta-fluoro substitution; shorter metabolic half-life .
Acrylfentanyl Acrylamide group C₂₃H₂₆N₂O α,β-unsaturated carbonyl; rapid onset but high abuse potential .

Pharmacological Activity and Potency

  • Target Compound: Limited binding or ED₅₀ data are available. However, 3-methylfentanyl (analog with 3-methyl substitution) is reported to have extreme potency (>10,000× morphine in some derivatives) .
  • Para-fluorofentanyl : Exhibits ~30% of fentanyl’s potency but a lower LD₅₀ (9.3 mg/kg vs. fentanyl’s 63 mg/kg), indicating higher toxicity .
  • R 30 730 (Methoxymethyl analog) : Safety margin (LD₅₀/ED₅₀) of 25,211, highlighting the impact of substituents on therapeutic windows .

Metabolic Pathways

  • Target Compound : Likely undergoes hepatic N-dealkylation and hydroxylation, similar to other 4-anilidopiperidines. The 3-methyl group may slow oxidative metabolism compared to fluorine-substituted analogs .
  • Ortho-/Meta-fluorofentanyl: Metabolized to norfentanyl derivatives (e.g., ortho-fluoro-norfentanyl) via CYP3A4; hydroxy metabolites are less common .
  • Acrylfentanyl : Rapid hydrolysis of the acrylamide group generates inactive metabolites, reducing duration of action .

Legal Status and Regulatory Controls

  • The target compound is structurally analogous to 3-methylfentanyl and para-fluorofentanyl , both classified as Schedule I substances in the U.S. and EU .
  • meta-Fluorofentanyl is controlled under the UN Single Convention on Narcotic Drugs due to its high abuse liability .

Preparation Methods

Preparation Methods of N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step route involving:

  • Construction of the piperidine ring with appropriate substitution.
  • Formation of the amide bond with the 3-methylphenyl group.
  • Introduction of the 2-phenylethyl substituent on the piperidine nitrogen.
  • Conversion to the monohydrochloride salt.

Detailed Synthetic Route

Based on literature and patent disclosures, the preparation involves the following key steps:

Synthesis of the 4-piperidinyl Intermediate
  • Starting from 3-methyl-4-oxopiperidinecarboxylate, the piperidine ring is constructed and functionalized.
  • The oxopiperidine intermediate is reacted with aniline derivatives to form Schiff bases, which are subsequently reduced (e.g., with lithium aluminum hydride) to yield 4-anilinopiperidine derivatives.
  • The 3-methyl substituent on the phenyl ring is introduced via the aniline component or through selective methylation strategies.
Acylation to Form the Propanamide
  • The 4-anilinopiperidine intermediate is acylated using propionic anhydride or propionyl chloride to form the corresponding N-propionyl derivative.
  • This step establishes the propanamide linkage critical to the compound's activity.
N-Alkylation with 2-Phenylethyl Group
  • The piperidine nitrogen is alkylated using 2-phenylethyl chloride or tosylate under controlled conditions to introduce the 2-phenylethyl substituent.
  • This alkylation is typically performed under basic conditions to promote nucleophilic substitution.
Formation of the Monohydrochloride Salt
  • The free base of the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for pharmaceutical use.

Alternative Synthetic Approaches

  • Ring expansion or contraction strategies have been explored but generally result in compounds with reduced analgesic activity.
  • Stereoselective synthesis approaches have been developed to obtain specific isomers (e.g., cis- and trans- forms) with differing pharmacological profiles.
  • Methods involving reductive alkylation with phenylacetaldehyde and subsequent propionylation have been reported to efficiently yield the target compound.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Notes
1 Schiff base formation 3-methyl-4-oxopiperidinecarboxylate + 3-methylaniline Condensation Schiff base intermediate Formation of imine linkage
2 Reduction Schiff base intermediate Lithium aluminum hydride (LiAlH4) 4-anilinopiperidine intermediate Reduction of imine to amine
3 Acylation 4-anilinopiperidine intermediate Propionic anhydride or propionyl chloride N-propionyl-4-anilinopiperidine Formation of propanamide bond
4 N-Alkylation N-propionyl-4-anilinopiperidine 2-phenylethyl chloride/tosylate, base N-(1-(2-phenylethyl)-4-piperidinyl)propanamide Introduction of 2-phenylethyl group
5 Salt formation Free base compound HCl (hydrochloric acid) Monohydrochloride salt Enhances solubility and stability

Research Findings and Analysis

  • The synthetic route described is consistent with the classical fentanyl synthesis pathway, with modifications to introduce the 3-methyl substituent on the phenyl ring.
  • The use of lithium aluminum hydride for reduction is critical for high yield and purity of the 4-anilinopiperidine intermediate.
  • Alkylation at the piperidine nitrogen with 2-phenylethyl chloride is a key step influencing the pharmacological potency, requiring careful control of reaction conditions to avoid side reactions.
  • Formation of the monohydrochloride salt improves the compound's pharmaceutical properties, including stability and bioavailability.
  • Alternative methods involving ring modifications tend to reduce potency, indicating the importance of the piperidine ring size and substitution pattern.
  • Stereochemistry plays a significant role in activity; thus, stereoselective synthesis or resolution may be necessary for optimal therapeutic effects.

Q & A

Q. How do structural modifications (e.g., hydroxylation, fluorination) alter metabolic stability?

  • Methodological Answer : Microsomal stability assays (human liver microsomes + NADPH) measure half-life (t1/2_{1/2}). Introducing a 2-hydroxy group (as in ohmefentanyl) increases metabolic clearance by 40% due to glucuronidation. Fluorination at the phenyl ring enhances stability (t1/2_{1/2} > 120 min) by blocking CYP3A4 oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride

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